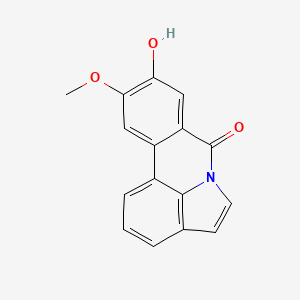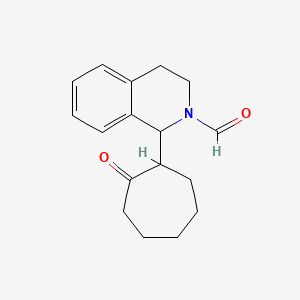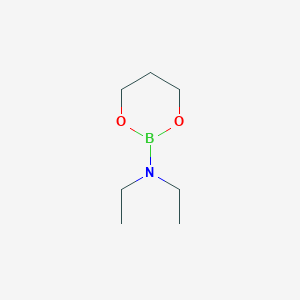![molecular formula C6H4N2O2S2 B14152276 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 35021-76-2](/img/structure/B14152276.png)
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound with a unique structure that features two oxo-lambda~4~-sulfanylidene groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the reaction of 1,4-diaminobenzene with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,4-diaminobenzene with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxo-lambda~4~-sulfanylidene groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its oxo-lambda~4~-sulfanylidene groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(aminomethyl)benzene: A related compound with amino groups instead of oxo-lambda~4~-sulfanylidene groups.
1,4-Bis(sulfinylamino)benzene: Contains sulfinyl groups instead of oxo-lambda~4~-sulfanylidene groups.
1-ethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene: Similar structure with an ethyl group attached to the benzene ring.
Uniqueness
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of oxo-lambda~4~-sulfanylidene groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
35021-76-2 |
|---|---|
Fórmula molecular |
C6H4N2O2S2 |
Peso molecular |
200.2 g/mol |
Nombre IUPAC |
1,4-bis(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O2S2/c9-11-7-5-1-2-6(4-3-5)8-12-10/h1-4H |
Clave InChI |
OIKQOADNZVCJDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=S=O)N=S=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)





![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)

![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)
